2,2-Dimethylpentan-1-amine
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Overview
Description
2,2-Dimethylpentan-1-amine is an organic compound with the molecular formula C7H17N It is a primary amine characterized by a pentane backbone with two methyl groups attached to the second carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpentan-1-ol with ammonia or an amine under dehydrating conditions. Another method includes the reductive amination of 2,2-dimethylpentan-1-one using a reducing agent such as sodium cyanoborohydride in the presence of an amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, or alkylated amines.
Scientific Research Applications
2,2-Dimethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentan-1-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar backbone but lacking the amine group.
2,2-Dimethylpentan-2-amine: An isomer with the amine group attached to the second carbon.
N,4-Dimethyl-1-pentanamine: Another isomer with different positioning of the methyl and amine groups.
Uniqueness
2,2-Dimethylpentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its primary amine group makes it highly reactive and versatile in various chemical reactions, distinguishing it from its isomers and other similar compounds .
Properties
Molecular Formula |
C7H17N |
---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2,2-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-7(2,3)6-8/h4-6,8H2,1-3H3 |
InChI Key |
ZPRFOBABMGYPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CN |
Origin of Product |
United States |
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